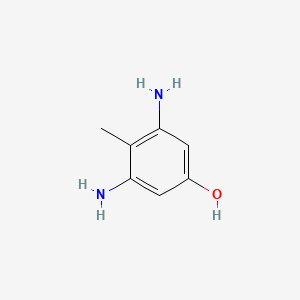

3,5-Diamino-4-methylphenol

Description

3,5-Diamino-4-methylphenol is an aromatic organic compound characterized by a phenol core substituted with two amino groups at the 3- and 5-positions and a methyl group at the 4-position. Its molecular formula is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol. The methyl group enhances hydrophobicity slightly compared to unsubstituted phenol derivatives.

Properties

CAS No. |

13067-00-0 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

3,5-diamino-4-methylphenol |

InChI |

InChI=1S/C7H10N2O/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,8-9H2,1H3 |

InChI Key |

PXBNRIMVQWOIRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1N)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diamino-4-methylphenol typically involves the nitration of 4-methylphenol (p-cresol) followed by reduction. The nitration process introduces nitro groups at the 3 and 5 positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of 3,5-Diamino-4-methylphenol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The nitration step is carried out under controlled temperature and acid concentration, while the reduction step is optimized for efficient conversion of nitro groups to amino groups.

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-4-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Further reduction can lead to the formation of more reduced aromatic compounds.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Reduced aromatic compounds.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,5-Diamino-4-methylphenol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Diamino-4-methylphenol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes and receptors, potentially affecting biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

The following table summarizes key structural and functional differences between 3,5-Diamino-4-methylphenol and related compounds from the provided evidence:

Key Observations:

Electronic Effects: The amino groups in 3,5-Diamino-4-methylphenol are electron-donating, raising the phenol’s pKa compared to chlorine-substituted analogs like the compound in , where electron-withdrawing Cl groups increase acidity . Alkylphenols () lack polar substituents, resulting in weaker hydrogen bonding and lower reactivity .

Solubility and Stability: The hydrochloride salt in enhances water solubility significantly compared to the free base form of 3,5-Diamino-4-methylphenol. Alkylphenols’ long hydrocarbon chains () render them lipophilic, limiting biological uptake but increasing environmental persistence .

Toxicity and Environmental Impact: Chlorinated phenols () are often associated with higher toxicity due to bioaccumulation and resistance to degradation . 3,5-Diamino-4-methylphenol’s amino groups may reduce environmental persistence but could introduce nitrogenous byproducts.

Reactivity and Functional Potential

- 3,5-Diamino-4-methylphenol: The amino groups enable participation in condensation reactions (e.g., forming azo dyes) or coordination chemistry (e.g., metal chelation).

- Chlorinated Analog () : Chlorine atoms facilitate electrophilic substitution but may require harsh reaction conditions .

- Alkylphenols (): Primarily undergo sulfonation or ethoxylation for surfactant production .

- Dimethylaminomethyl Derivative (): The quaternary ammonium structure supports ionic interactions, useful in drug delivery or resin synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.